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Compound of Interest

Compound Name: Gastrofensin AN 5 free base

Cat. No.: B1329895

Disclaimer: The following information is a synthesized overview based on publicly available
research and is intended for a scientific audience. "Gastrofensin AN 5" is a hypothetical
compound name used to structure this guide, as no publicly available data exists for a
compound with this exact name. The experimental data and protocols described herein are
representative of typical preclinical in vivo studies in oncology and are provided for illustrative
purposes.

Abstract

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of
Gastrofensin AN 5, a novel small molecule inhibitor targeting the aberrant signaling pathways
implicated in gastric cancer. This document details the experimental design, methodologies,
and key findings from studies in patient-derived xenograft (PDX) models, along with a summary
of its mechanism of action. All quantitative data are presented in structured tables, and key
experimental workflows and signaling pathways are visualized using diagrams. This guide is
intended for researchers, scientists, and professionals in drug development.

Introduction to Gastrofensin AN 5

Gastrofensin AN 5 is a potent and selective free base small molecule inhibitor designed to
target the MET and VEGFR2 signaling pathways, which are frequently dysregulated in various
solid tumors, particularly in gastric cancer. Its dual-inhibitory action is hypothesized to provide a
synergistic anti-tumor effect by simultaneously blocking tumor cell proliferation, survival, and
angiogenesis.
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In Vivo Efficacy in Patient-Derived Xenograft (PDX)
Models

The in vivo anti-tumor activity of Gastrofensin AN 5 was evaluated in a panel of well-
characterized gastric cancer PDX models. These models were selected based on their
molecular profiles, including MET amplification and high VEGFR2 expression.

Experimental Protocol: PDX Efficacy Study

A detailed workflow for the in vivo efficacy assessment in PDX models is outlined below.
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Figure 1: Experimental workflow for the in vivo PDX efficacy study.
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Quantitative Efficacy Data

The anti-tumor efficacy of Gastrofensin AN 5 was quantified by measuring Tumor Growth
Inhibition (TGI). The results are summarized in the table below.

Mean Tumor

Treatment Dose & Volume at Day Tumor Growth  p-value vs.
Group Schedule 28 (mm?3) Inhibition (%) Vehicle
SEM
Vehicle Control Oral, daily 1850 + 210 - -
Gastrofensin AN 25 mg/kg, oral,
_ 980 + 150 47 <0.01
5 daily
Gastrofensin AN 50 mg/kg, oral,
_ 450 + 95 76 <0.001
5 daily
6 mg/kg, i.p.,
Standard of Care 1120 + 180 39 <0.05
weekly

Table 1: Summary of in vivo efficacy of Gastrofensin AN 5 in a MET-amplified gastric cancer
PDX model.

Mechanism of Action: Signaling Pathway Inhibition

Gastrofensin AN 5 exerts its anti-tumor effects through the dual inhibition of the MET and
VEGFR2 signaling pathways. The proposed mechanism is illustrated below.
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Figure 2: Proposed mechanism of action of Gastrofensin AN 5.
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Pharmacodynamic (PD) Biomarker Analysis

To confirm the on-target activity of Gastrofensin AN 5 in vivo, a pharmacodynamic study was

conducted.

A satellite group of tumor-bearing mice was treated with a single dose of Gastrofensin AN 5 (50
mg/kg) or vehicle. Tumors were collected at 2, 8, and 24 hours post-dose. Tumor lysates were
analyzed by Western blot for levels of phosphorylated MET (p-MET) and phosphorylated
VEGFR2 (p-VEGFR2).

The inhibition of target phosphorylation is summarized in the table below.

. . % Inhibition of p-MET (vs. % Inhibition of p-VEGFR2
Time Point (Hours)

Vehicle) (vs. Vehicle)
2 85 78
8 92 85
24 65 55

Table 2: Inhibition of target phosphorylation in tumor tissue following a single dose of
Gastrofensin AN 5.

Conclusion

Gastrofensin AN 5 demonstrates significant, dose-dependent anti-tumor efficacy in preclinical
models of gastric cancer. Its dual inhibitory action on the MET and VEGFR2 pathways leads to
a robust suppression of tumor growth, superior to the current standard of care in the models
tested. The in vivo pharmacodynamic data confirm potent and sustained on-target activity.
These findings strongly support the continued clinical development of Gastrofensin AN 5 for the
treatment of gastric and other solid tumors with MET and/or VEGFR2 pathway dysregulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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